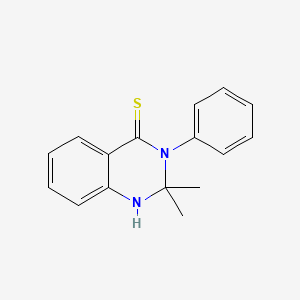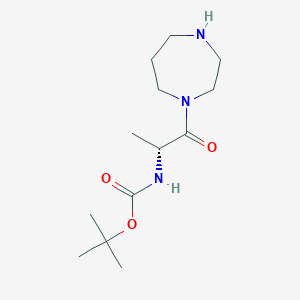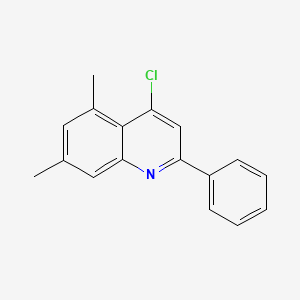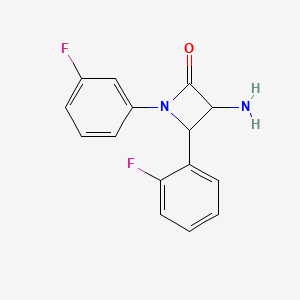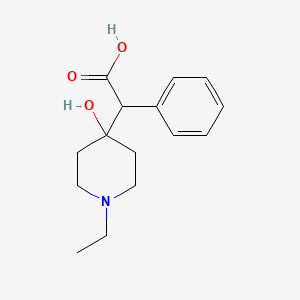
(2R,3R,4S,5S)-5-(6-Amino-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R,3R,4S,5S)-5-(6-Amino-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol” is a complex organic molecule that features a purine base attached to a fluorinated tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps might include:
Formation of the purine base: This can be achieved through a series of reactions involving amination and cyclization.
Fluorination: Introduction of the fluorine atom can be done using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of the tetrahydrofuran ring: This step might involve ring-closing reactions and hydroxymethylation.
Industrial Production Methods
Industrial production would require optimization of these steps to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can undergo reduction to form an amine.
Substitution: The fluorine atom can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated analogs of nucleosides.
Biology
In biological research, it can be used to study the effects of fluorinated nucleosides on DNA and RNA synthesis.
Medicine
Industry
Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The fluorine atom can enhance binding affinity and selectivity, leading to more potent biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4S,5S)-5-(6-Amino-7H-purin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol: Lacks the fluorine atom.
(2R,3R,4S,5S)-5-(6-Amino-7H-purin-7-yl)-4-chloro-2-(hydroxymethyl)tetrahydrofuran-3-ol: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in the compound enhances its stability and reactivity compared to its non-fluorinated analogs. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H12FN5O3 |
|---|---|
Peso molecular |
269.23 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-5-(6-aminopurin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-9-6(16)8(12)13-2-14-9/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5+,7-,10+/m1/s1 |
Clave InChI |
TXHKEWTWWAQNIV-ASTPYSOASA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N=CN2[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N |
SMILES canónico |
C1=NC(=C2C(=N1)N=CN2C3C(C(C(O3)CO)O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


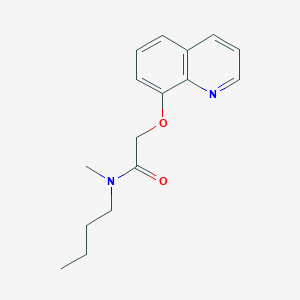
![Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11851161.png)
![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)



